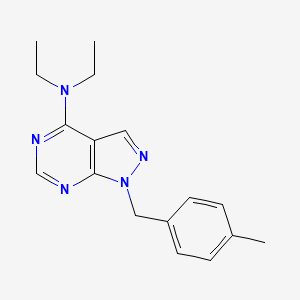

N,N-DIETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE

Description

N,N-Diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a diethylamino group at position 4 and a 4-methylbenzyl substituent at position 1 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are nitrogen-containing bicyclic compounds with broad pharmacological relevance, particularly as kinase inhibitors and anticancer agents . The synthesis of such compounds typically involves condensation reactions between pyrazolo-oxazinones and amines under reflux conditions in solvents like pyridine, followed by neutralization and crystallization . For instance, details the synthesis of pyrazolo-pyrimidin-4-ones via reactions of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with aromatic amines, a method adaptable to the target compound by substituting the appropriate amine and alkylating agent.

The 4-methylbenzyl moiety introduces steric bulk and aromatic interactions, which may influence target binding affinity.

Properties

IUPAC Name |

N,N-diethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-4-21(5-2)16-15-10-20-22(17(15)19-12-18-16)11-14-8-6-13(3)7-9-14/h6-10,12H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSKCBKVXGAOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1C=NN2CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323527 | |

| Record name | N,N-diethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612524-09-1 | |

| Record name | N,N-diethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves the following steps:

Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the N,N-diethyl group: This step usually involves the alkylation of the amine group with diethyl halides under basic conditions.

Attachment of the 4-methylbenzyl group: This can be done through a nucleophilic substitution reaction using 4-methylbenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides or acyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with related compounds:

Key Observations

Substituent Impact on Lipophilicity: The diethylamino group in the target compound increases lipophilicity compared to the dimethylamino group in ’s compound (C₇H₉N₅). This may enhance blood-brain barrier penetration but could reduce aqueous solubility . Bulky groups like benzylpiperazinyl () and 4-methylbenzyl (target) improve binding to hydrophobic kinase pockets, as seen in PI3K inhibitors .

Electronic and Steric Effects :

- Electron-withdrawing groups (e.g., chloro in ) may reduce electron density at the pyrimidine ring, affecting hydrogen-bonding interactions with target proteins.

- Methoxy groups () enhance solubility via polar interactions but may reduce metabolic stability due to oxidative demethylation .

Biological Activity Trends :

- PI3K inhibitors (e.g., ) often feature alkynyl or aromatic substituents at position 3, suggesting the target compound’s 4-methylbenzyl group could similarly modulate kinase affinity .

- Diamine derivatives () show moderate yields (40–55%) and high melting points (>220°C), indicative of strong crystalline packing forces .

Synthetic Accessibility :

- Yields for diamine derivatives () are lower (40–55%) compared to simpler N-substituted compounds, likely due to steric hindrance during condensation .

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via alkylation of a pyrazolo[3,4-d]pyrimidin-4-ol precursor with 4-methylbenzyl chloride and diethylamine. Key steps include:

- Alkylation : Use dimethylformamide (DMF) as a solvent with phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at the pyrimidine N4 position .

- Temperature Control : Maintain temperatures between 70–80°C to minimize side reactions (e.g., O-alkylation) .

- Purification : Recrystallize from isopropyl alcohol to isolate the product with >90% purity .

Optimization Tips : Adjust molar ratios (1:1.2 for alkylating agent:precursor) and use NaHCO₃ as a base to suppress competing O-alkylation pathways .

Q. Which spectroscopic and computational techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify signals for diethylamine protons (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet) and 4-methylbenzyl aromatic protons (δ 7.2–7.4 ppm) .

- ¹³C NMR : Confirm the pyrazolo[3,4-d]pyrimidine core (δ 150–160 ppm for sp² carbons) .

- X-ray Crystallography : Resolve spatial orientation of substituents (e.g., diethylamine vs. benzyl group) .

- Density Functional Theory (DFT) : Validate bond lengths/angles and predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

Methodological Answer: Contradictions may arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HepG2 for liver cancer) and culture media to ensure reproducibility .

- Solubility : Use dimethyl sulfoxide (DMSO) at ≤0.1% concentration to avoid solvent toxicity in cellular assays .

- Metabolic Stability : Perform liver microsome assays to assess compound degradation and adjust dosing regimens for in vivo studies .

- Data Validation : Cross-validate results using orthogonal techniques (e.g., Western blot for target protein inhibition alongside cytotoxicity assays) .

Q. What strategies minimize by-product formation during N-alkylation of the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:

- Selective Alkylating Agents : Use benzyl halides (e.g., 4-methylbenzyl bromide) instead of bulkier electrophiles to reduce steric hindrance .

- Base Selection : Replace NaOH with NaHCO₃ to maintain mild basicity, suppressing competing O-alkylation .

- Chromatographic Monitoring : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect and quantify by-products early .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition profiles?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses against kinases (e.g., PI3Kγ) by aligning the diethylamine group with ATP-binding pockets .

- QSAR Analysis : Correlate substituent electronegativity (e.g., 4-methylbenzyl vs. fluorophenyl) with IC₅₀ values to prioritize synthetic targets .

- ADMET Prediction : Apply SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.